Cas no 942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate)

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate structure
942590-05-8 structure
Nombre del producto:tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
Número CAS:942590-05-8
MF:C12H13BrN2O2
Megavatios:297.147822141647
MDL:MFCD13182500
CID:844631
PubChem ID:57703571

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
    • 1H-Benzimidazole-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester
    • TERT-BUTYL 5-BROMO-1H-BENZIMIDAZOLE-1-CARBOXYLATE
    • tert-butyl 5-bromobenzimidazole-1-carboxylate
    • 1,1-Dimethylethyl 5-bromo-1H-benzimidazole-1-carboxylate
    • 5-Bromobenzimidazole-1-carboxylic acid tert-butyl ester
    • SCHEMBL559567
    • DB-344370
    • AS-47324
    • CS-0096061
    • AKOS016013475
    • DTXSID60727625
    • TERT-BUTYL 5-BROMO-1,3-BENZODIAZOLE-1-CARBOXYLATE
    • (1-Boc)-5-bromo-1H-benzo[d]imidazole
    • F13258
    • 1H-BenziMidazole-1-carboxylicacid,5-broMo-,1,1-diMethylethylester
    • PCGSIEGOWZACDD-UHFFFAOYSA-N
    • tert-Butyl5-bromo-1H-benzo[d]imidazole-1-carboxylate
    • 942590-05-8
    • tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
    • MDL: MFCD13182500
    • Renchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3
    • Clave inchi: PCGSIEGOWZACDD-UHFFFAOYSA-N
    • Sonrisas: O=C(N1C2C(=CC(=CC=2)Br)N=C1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 296.01604g/mol
  • Masa isotópica única: 296.01604g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 303
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 44.1Ų
  • Xlogp3: 3.4

Propiedades experimentales

  • Denso: 1.5±0.1 g/cm3
  • Punto de ebullición: 379.4±34.0 °C at 760 mmHg
  • Punto de inflamación: 183.2±25.7 °C
  • Presión de vapor: 0.0±0.9 mmHg at 25°C

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Información de Seguridad

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166701-100mg
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 97%
100mg
¥284.00 2024-04-24
Chemenu
CM155496-250mg
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 95%
250mg
$67 2024-07-19
Apollo Scientific
OR305020-1g
tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate
942590-05-8 97%
1g
£151.00 2024-07-20
Alichem
A069003192-10g
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 95%
10g
$914.55 2023-08-31
Chemenu
CM155496-1g
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 95%
1g
$134 2024-07-19
Alichem
A069003192-5g
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 95%
5g
$621.09 2023-08-31
1PlusChem
1P00IIH2-1g
tert-butyl 5-bromobenzimidazole-1-carboxylate
942590-05-8 >98%
1g
$185.00 2024-04-19
Aaron
AR00IIPE-100mg
tert-butyl 5-bromobenzimidazole-1-carboxylate
942590-05-8 97%
100mg
$31.00 2025-02-10
Ambeed
A532367-250mg
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
942590-05-8 97%
250mg
$51.0 2025-03-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS7326-25g
tert-butyl 5-bromo-1H-1,3-benzodiazole-1-carboxylate
942590-05-8 95%
25g
¥9158.0 2024-04-16

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Referencia
Azabenzimidazoles as fatty acid synthase inhibitors and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
Referencia
Preparation of 3-phenylhydantoins as cannabinoid receptor inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0.5 h, rt
Referencia
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation
Yang, Chengbin ; Xu, Chenyue; Li, Zhipeng; Chen, Yi; Wu, Tianze; et al, European Journal of Medicinal Chemistry, 2021, 223,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors
Mortensen, Deborah S.; Perrin-Ninkovic, Sophie M.; Harris, Roy; Lee, Branden G. S.; Shevlin, Graziella; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6793-6799

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Preparation of 4-oxoquinolizines as antimicrobials
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  4 h, rt
Referencia
Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  16 h, reflux
Referencia
Pyrimidine derivatives that are useful in the treatment of diseases mediated by mTOR and/or PI3K enzyme and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  20 h, rt
Referencia
Preparation of substituted (cyclohexylcarbonylamino)thiophenecarboxylic acids as antiviral agents for the treatment of hepatitis C infection
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
"All-Aqueous" Tandem Boc-Deprotection and Alkylation of N-Boc-benzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N-H Bond of Purines
Rath, Suchismita; Mohanty, Biswajit; Sen, Subhabrata, Journal of Organic Chemistry, 2023, 88(2), 1036-1048

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 min, rt
1.2 0 °C; 4 h, rt
Referencia
The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains
Hay, Duncan; Fedorov, Oleg; Filippakopoulos, Panagis; Martin, Sarah; Philpott, Martin; et al, MedChemComm, 2013, 4(1), 140-144

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  18 h, 25 °C
Referencia
Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  4 h, rt
Referencia
Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases
, United States, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referencia
Aminomethylation of Aryl Bromides by Nickel-Catalyzed Electrochemical Redox Neutral Cross Coupling
Ma, Yueyue; Hong, Jufei; Yao, Xiantong; Liu, Chengyu; Zhang, Ling; et al, Organic Letters, 2021, 23(24), 9387-9392

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Raw materials

tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942590-05-8)tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
A859490
Pureza:99%/99%/99%/99%
Cantidad:5.0g/10.0g/25.0g/50.0g
Precio ($):315.0/526.0/1051.0/1683.0